molecular formula C16H12F3N5O4S B2522398 2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine CAS No. 1324107-22-3

2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine

Cat. No.: B2522398
CAS No.: 1324107-22-3
M. Wt: 427.36
InChI Key: ZJQQJBKTOYIXKK-UHFFFAOYSA-N
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Description

2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a trifluoromethoxy group, a benzenesulfonyl group, an azetidine ring, an oxadiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, which is then reacted with azetidine derivatives to form the azetidin-3-yl intermediate. This intermediate is further reacted with 1,2,4-oxadiazole and pyrimidine derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • 2-(Trifluoromethoxy)benzaldehyde
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine stands out due to its combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-pyrimidin-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O4S/c17-16(18,19)27-11-2-4-12(5-3-11)29(25,26)24-8-10(9-24)15-22-14(23-28-15)13-20-6-1-7-21-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQQJBKTOYIXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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